3-methoxy-6-{[1-(pyrazine-2-carbonyl)pyrrolidin-3-yl]oxy}pyridazine
Descripción
Propiedades
IUPAC Name |
[3-(6-methoxypyridazin-3-yl)oxypyrrolidin-1-yl]-pyrazin-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O3/c1-21-12-2-3-13(18-17-12)22-10-4-7-19(9-10)14(20)11-8-15-5-6-16-11/h2-3,5-6,8,10H,4,7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWCIAQFEFPWQTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Structural Analogues in Pyridazine/Pyrazine Families
The compound’s structural uniqueness lies in its hybrid pyridazine-pyrrolidine-pyrazine architecture. Below is a comparative analysis with key analogues:
Physicochemical and Electronic Properties
- Polarity and Solubility : The pyrazine-2-carbonyl group in the target compound enhances polarity compared to simpler methoxy-pyridazines (e.g., 3-sulfanilamido-6-methoxypyridazine), as evidenced by its higher calculated logP reduction (estimated ΔlogP ≈ -1.2 vs. sulfonamide analogues) .
- Electronic Effects : The electron-withdrawing pyrazine-carbonyl substituent may stabilize the pyridazine ring’s π-system, altering UV-Vis absorption maxima. Computational studies (CNDO method) on diazines suggest that such substituents redshift n→π* transitions by ~20 nm compared to methoxy-only analogues .
Q & A
Q. What are the standard synthetic routes for 3-methoxy-6-{[1-(pyrazine-2-carbonyl)pyrrolidin-3-yl]oxy}pyridazine, and what key reaction conditions are critical for yield optimization?
Methodological Answer: The synthesis typically involves multi-step reactions:
Pyridazine Intermediate Preparation : Start with 6-methoxypyridazine-3-ol, activated via halogenation (e.g., using POCl₃) to introduce a leaving group.
Pyrrolidine Coupling : React the activated pyridazine with a pyrrolidine derivative (e.g., 1-(pyrazine-2-carbonyl)pyrrolidin-3-ol) under nucleophilic substitution (SN2) conditions.
Carbonyl Introduction : Use coupling reagents like EDCI/HOBt in anhydrous DMF to attach the pyrazine-2-carbonyl group.
Q. Critical Conditions :
- Solvent Choice : Polar aprotic solvents (DMF, DCM) enhance reactivity .
- Catalysts : DMAP improves acylation efficiency .
- Temperature : 0–25°C for coupling steps to minimize side reactions .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) isolates the product with >95% purity .
Q. How is the structural integrity of the compound confirmed post-synthesis?
Methodological Answer: A combination of spectroscopic and analytical techniques is employed:
| Technique | Purpose | Key Observations | Reference |
|---|---|---|---|
| 1H/13C NMR | Confirm functional groups and connectivity | Methoxy (δ ~3.9 ppm), pyrrolidine protons (δ ~1.8–4.5 ppm) . | |
| HRMS | Verify molecular weight | [M+H]+ peak matching theoretical mass | |
| IR Spectroscopy | Identify carbonyl (C=O) and ether (C-O) bonds | Peaks at ~1680 cm⁻¹ (amide) and ~1250 cm⁻¹ (ether) . | |
| X-ray Crystallography | Resolve stereochemistry (if crystalline) | Confirms pyrrolidine ring conformation |
Q. What initial biological screening approaches are recommended for this compound?
Methodological Answer:
- Enzyme Inhibition Assays : Test kinase inhibition (e.g., EGFR, PI3K) using fluorescence-based ADP-Glo™ assays .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
- Solubility Profiling : Use HPLC to measure logP and aqueous solubility in PBS (pH 7.4) .
Advanced Research Questions
Q. How can researchers address low yields in the final coupling step of the synthesis?
Methodological Answer: Low yields often arise from steric hindrance or competing side reactions. Strategies include:
- Microwave-Assisted Synthesis : Reduces reaction time and improves efficiency (e.g., 100°C, 30 min, 80% yield) .
- Alternative Coupling Reagents : Replace EDCI with TBTU for better activation of carboxylic acids .
- Protecting Groups : Temporarily protect reactive sites (e.g., tert-butoxycarbonyl on pyrrolidine) to direct coupling .
- Reaction Monitoring : Use LC-MS to track intermediates and optimize stoichiometry .
Q. What strategies resolve discrepancies in biological activity data across different assays?
Methodological Answer: Contradictions may stem from assay conditions or compound stability:
- Orthogonal Assays : Validate kinase inhibition with SPR (surface plasmon resonance) if fluorescence assays show variability .
- Stability Testing : Incubate the compound in assay buffers (e.g., PBS, DMEM) and analyze degradation via HPLC .
- Metabolite Screening : Use hepatocyte microsomes to identify inactive metabolites confounding activity .
Q. Example Workflow :
Re-test activity in a cell-free assay (e.g., recombinant enzyme).
Compare with cell-based results to isolate membrane permeability effects .
Q. What computational methods predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model binding to kinase ATP pockets (e.g., PI3Kγ) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and hydrogen-bond networks .
- QSAR Modeling : Train models on pyridazine derivatives to correlate substituents with IC₅₀ values .
Validation : Mutate key residues (e.g., Lys802 in PI3K) and re-test activity to confirm predicted interactions .
Q. Data Contradiction Analysis Table
| Issue | Potential Cause | Resolution Strategy | Reference |
|---|---|---|---|
| Variable IC₅₀ in kinase assays | Compound aggregation | Add 0.01% Tween-80 to buffer | |
| Low solubility in PBS | High logP (>3.5) | Use cyclodextrin-based formulations | |
| Inconsistent cytotoxicity | Off-target effects | CRISPR knockout of suspected targets |
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